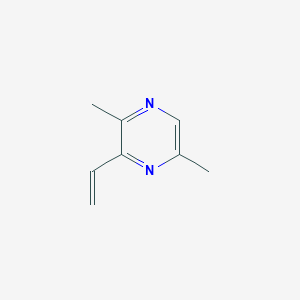

3-Ethenyl-2,5-dimethylpyrazine

Description

Contextualization within Alkylpyrazine Chemistry and Heterocyclic Research

3-Ethenyl-2,5-dimethylpyrazine belongs to the pyrazine (B50134) family, a class of nitrogen-containing heterocyclic compounds characterized by a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions. mdpi.commdpi.com These structures are a significant focus within heterocyclic chemistry, a major subfield of organic chemistry dedicated to the synthesis, properties, and applications of cyclic compounds containing atoms of at least two different elements in their rings. researchgate.netunimas.my

Pyrazines and their derivatives can be obtained from natural sources or through chemical synthesis. mdpi.comunimas.my A particularly important subgroup is the alkylpyrazines, which are pyrazines substituted with one or more alkyl groups. These compounds are widespread in nature and are notably responsible for the characteristic aromas of many heat-processed foods. unimas.my They are primary products of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. unimas.my Consequently, alkylpyrazines are found in a variety of roasted or cooked items, including coffee, cocoa, peanuts, and roasted beef. unimas.my this compound is a specific example of a substituted pyrazine, featuring two methyl groups and an ethenyl (vinyl) group attached to its core ring structure.

The study of such compounds is driven by their wide-ranging applications in the food, pharmaceutical, and chemical industries. researchgate.net Research in this area explores various synthetic methods, from traditional chemical reactions to more modern, sustainable approaches like electro-organic synthesis and biocatalysis. researchgate.net

Significance in Chemical and Biological Investigations

A key area of investigation is the relationship between the molecular structure of alkylpyrazines and their sensory properties, such as odor threshold. The position of substituents on the pyrazine ring dramatically influences its aroma intensity. Research has shown that this compound has a significantly higher odor threshold compared to its isomer, 2-ethenyl-3,5-dimethylpyrazine (B125770), indicating that the placement of the ethenyl group is critical for the compound's olfactory impact. acs.orgresearchgate.net

| Compound | CAS Number | Odor Threshold (ng/L in air) |

|---|---|---|

| This compound | 80935-98-4 | 0.84 - 0.87 scribd.comvdoc.pub |

| 2-Ethenyl-3,5-dimethylpyrazine | 157615-33-3 | 0.00001 - 0.000012 scribd.comvdoc.pub |

| 2-Ethenyl-3-ethyl-5-methylpyrazine | 181589-32-2 | 0.014 acs.org |

| 3-Ethenyl-2-ethyl-5-methylpyrazine | Not specified | 112 (calculated as 8000x higher than its isomer) acs.org |

The synthesis of this compound and its isomers is also a subject of academic interest, providing routes to obtain these compounds for further study. researchgate.netresearchgate.net One notable chemical synthesis involves the cyclocondensation of 1-[bicyclo[2.2.1]5-hepten-2-yl]-1,2-propanedione with 1,2-propanediamine, followed by aromatization and a retro-Diels-Alder reaction to yield the final product alongside its isomer. researchgate.netresearchgate.netresearchgate.net Another reported method is the palladium- or iron-catalyzed cross-coupling reaction between 3-chloro-2,5-dimethylpyrazine (B41552) and an ethenyl source. researchgate.net These synthetic efforts are crucial for producing reference standards for analytical identification and for more detailed sensory evaluations. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethenyl-2,5-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-4-8-7(3)9-5-6(2)10-8/h4-5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPZQZIYSREPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335718 | |

| Record name | 2-ethenyl-3,6(5)-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80935-98-4 | |

| Record name | 2-ethenyl-3,6(5)-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Formation Mechanisms in Biotic and Abiotic Systems

Natural Occurrence and Biosynthesis in Living Organisms

The compound 3-ethenyl-2,5-dimethylpyrazine, also known as 3-ethyl-2,5-dimethylpyrazine (B149181) (EDMP), is a naturally occurring heterocyclic aromatic compound. It is found in a variety of organisms, from bacteria to insects, and is often associated with distinct aromas and pheromonal activities. Its biosynthesis is intricately linked to the metabolism of amino acids, particularly L-threonine.

Microbial Biosynthetic Pathways and Metabolic Routes

The formation of this compound in microorganisms is a chemoenzymatic process, involving both enzymatic transformations and spontaneous chemical reactions. nih.govnih.gov The primary precursor for its synthesis is the amino acid L-threonine. nih.govnih.govsemanticscholar.org

The initial step in the biosynthesis of this compound involves the enzymatic conversion of L-threonine. The enzyme L-threonine 3-dehydrogenase (TDH) catalyzes the dehydrogenation of L-threonine to produce 2-amino-3-ketobutyrate. nih.govnih.govasm.org This reaction is a crucial control point in the metabolic pathway.

Subsequently, the enzyme 2-amino-3-ketobutyrate CoA ligase (KBL), which can also exhibit L-threonine aldolase (B8822740) activity, plays a dual role. nih.govnih.gov Under conditions of low coenzyme A (CoA) concentration, KBL can act as an aldolase, converting L-threonine into acetaldehyde (B116499). nih.govnih.gov

The biosynthesis of this compound proceeds through the formation of key intermediates derived from L-threonine metabolism. nih.govnih.gov L-threonine is the primary substrate. nih.govnih.govsemanticscholar.org

The intermediate 2-amino-3-ketobutyrate, formed by the action of L-threonine 3-dehydrogenase, is unstable and can be decarboxylated to form aminoacetone. asm.orgasm.org This aminoacetone is a critical building block for the pyrazine (B50134) ring. nih.govnih.govasm.orgasm.org

Acetaldehyde, another essential precursor, is generated from L-threonine by the aldolase activity of 2-amino-3-ketobutyrate CoA ligase. nih.govnih.gov The final step in the formation of this compound is the condensation of two molecules of aminoacetone with one molecule of acetaldehyde. nih.govnih.gov

In some microbial pathways, such as in Bacillus subtilis, an alternative route involving 2,3-pentanedione (B165514) has been proposed. researchgate.netacs.org In this pathway, L-threonine and D-glucose contribute to the formation of 2,3-pentanedione and aminoacetone, which then combine to produce 2-ethyl-3,5-dimethylpyrazine (B18607) and its isomer, 2-ethyl-3,6-dimethylpyrazine. researchgate.netacs.org

Table 1: Key Enzymes and Precursors in the Biosynthesis of this compound

| Enzyme / Precursor | Role in Biosynthesis |

|---|---|

| Enzymes | |

| L-threonine 3-dehydrogenase (TDH) | Catalyzes the conversion of L-threonine to 2-amino-3-ketobutyrate. nih.govnih.govasm.org |

| 2-amino-3-ketobutyrate CoA ligase (KBL) / L-threonine aldolase | Generates acetaldehyde from L-threonine. nih.govnih.gov |

| Precursors | |

| L-Threonine | The primary amino acid substrate. nih.govnih.govsemanticscholar.org |

| Aminoacetone | A key intermediate formed from the decarboxylation of 2-amino-3-ketobutyrate. nih.govnih.govasm.orgasm.org |

| Acetaldehyde | A precursor generated from L-threonine by KBL. nih.govnih.gov |

| 2,3-Pentanedione | An intermediate in an alternative pathway in Bacillus subtilis. researchgate.netacs.org |

Several bacterial species are known to produce this compound and related pyrazines.

Bacillus subtilis : This bacterium is capable of producing a variety of alkylpyrazines, including 2,5-dimethylpyrazine (B89654) and 2-ethyl-3,5(3,6)-dimethylpyrazine. asm.orgasm.orgresearchgate.netacs.org Studies have shown that B. subtilis can utilize L-threonine as a substrate to produce these compounds. asm.orgasm.org The production of 2-ethyl-3,5-dimethylpyrazine and its isomer in B. subtilis has been shown to proceed through a pathway involving the intermediates 2,3-pentanedione and aminoacetone, which are derived from L-threonine and D-glucose. researchgate.netacs.org Different strains of B. subtilis can produce varying profiles of pyrazines. mdpi.com

Cupriavidus necator : The chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine has been demonstrated using enzymes from Cupriavidus necator. nih.govresearchgate.netdntb.gov.ua Specifically, L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase from this bacterium have been shown to convert L-threonine into the necessary precursors for the synthesis of 3-ethyl-2,5-dimethylpyrazine. nih.govresearchgate.netdntb.gov.uaresearchgate.net Structural and functional studies of these enzymes from C. necator have provided insights into the reaction mechanism. rcsb.orgrcsb.org

Role in Inter-organismal Chemical Communication

Beyond its presence in microorganisms, this compound plays a significant role as a semiochemical, a chemical involved in communication between organisms.

One of the most well-documented roles of this compound is as a component of the trail pheromone in certain ant species.

Tetramorium caespitum : The trail pheromone of the pavement ant, Tetramorium caespitum, is a mixture of 2,5-dimethylpyrazine and 3-ethyl-2,5-dimethylpyrazine. nih.govcsic.esresearchgate.netnih.gov The typical ratio of these two compounds is approximately 70:30. nih.gov The poison vesicle of a single ant contains a very small amount of these pyrazines, yet this is sufficient to elicit a strong trail-following response in other workers. nih.gov The combination of both pyrazines in this specific ratio is crucial for the full activity of the trail pheromone. nih.gov This compound is also found in the trail pheromones of other ant species, highlighting its importance in insect chemical communication. scispace.com

Formation via Non-Enzymatic Thermally Induced Reactions

The formation of this compound, a member of the vinyl-substituted pyrazine family, is primarily attributed to non-enzymatic browning reactions that occur under thermal processing. These complex chemical transformations are crucial in developing the characteristic flavors and aromas in cooked foods.

Maillard Reaction Pathways

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a principal route for the synthesis of a wide array of flavor compounds, including alkyl- and alkenyl-pyrazines. The reaction proceeds through several stages, beginning with the formation of glycosylamine and culminating in a cascade of reactions that produce heterocyclic compounds.

The initial stage of the Maillard reaction involves the condensation of a reducing sugar with an amino compound to form a Schiff base, which then rearranges to produce Amadori rearrangement products (ARPs) nih.gov. These ARPs are key intermediates in the formation of pyrazines. The thermal decomposition of ARPs, such as those derived from the reaction between glucose and the amino acid alanine, generates a variety of volatile compounds, with pyrazines being the predominant products nih.govresearchgate.net. Specifically, pyrazines with alkenyl side chains, such as vinyl groups, are considered products of ARP thermal decomposition nih.gov. The pathway to these final products is highly dependent on factors like pH and temperature, with different conditions favoring different enolization routes of the Amadori intermediates isnff-jfb.com. For instance, hydroxyethyl (B10761427) pyrazines, which are direct precursors to vinyl pyrazines through a dehydration step, can be generated from the reaction of glyoxal (B1671930) or methylglyoxal (B44143) with Amadori products isnff-jfb.com.

The degradation of sugars and Amadori products yields highly reactive α-dicarbonyl compounds, such as glyoxal and methylglyoxal isnff-jfb.com. These compounds are crucial building blocks for the pyrazine ring. They react with amino acids, like alanine, in what is known as the Strecker degradation pathway nih.gov. This interaction generates α-amino carbonyl fragments, which are essential for forming the substituted pyrazine skeleton isnff-jfb.com. In model systems using glucose and alanine, the thermal decomposition of the resulting Amadori products leads to the formation of numerous pyrazines, including those with simple alkyl side chains and more complex alkenyl side chains nih.gov. The specific amino acid involved serves as the nitrogen source and can also contribute to the side-chain structure of the final pyrazine molecule.

The Strecker degradation of amino acids, initiated by α-dicarbonyl compounds, is a critical step in the formation of many flavor compounds. This reaction produces aldehydes (Strecker aldehydes) and α-aminocarbonyls agriculturejournals.cznih.gov. The α-aminocarbonyl intermediates are paramount for pyrazine synthesis. They can undergo self-condensation to form a dihydropyrazine (B8608421) ring, which is then oxidized to the stable aromatic pyrazine researchgate.net. The generation of pyrazines with alkenyl (vinyl) side chains is explicitly considered a product of the Strecker reaction nih.gov. For example, vinylpyrazine has been identified as a minor product in reaction systems containing the amino acid phenylalanine and the α-dicarbonyl glyoxal, highlighting the role of Strecker degradation in its formation researchgate.net.

Thermal Decomposition and Pyrolysis Mechanisms

Pyrolysis is a thermochemical decomposition of organic material at elevated temperatures in the absence of oxygen. This process is fundamental to the generation of aroma compounds during high-temperature cooking methods like roasting and grilling.

Under pyrolytic conditions, more complex pyrazine derivatives can degrade to form simpler, more stable alkylpyrazines researchgate.netnih.gov. For instance, the pyrolysis of a C2-alkylated pyrazine derivative was found to yield several smaller pyrazine compounds, indicating the cleavage of side chains and potential rearrangement of the molecular structure at high temperatures researchgate.net. Studies on the pyrolysis of various nitrogen-containing compounds and polymers have shown that high temperatures (e.g., 400°C to 900°C) favor cyclization and aromatization reactions, leading to the formation and increased abundance of pyrazines and alkylated pyrazines nih.govunibo.it.

The high-temperature treatment of food and model systems results in the formation of a complex mixture of pyrazines. Research on the pyrolysis of a substituted pyrazine has demonstrated that it can break down into simpler, yet aromatically significant, pyrazines. Key identified degradation products include 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine (B81540) researchgate.net. These compounds are also among the prominent alkylpyrazines found to be formed during the roasting of coffee beans, a process involving pyrolysis nih.gov. The pyrolysis of a complex pyrazine ester at temperatures of 600°C and 900°C also led to a significant increase in the types and amounts of various alkyl pyrazines nih.gov.

Table 1: Identified Pyrolytic Degradation Products of a C2-Alkylated Pyrazine

| Degradation Product | Chemical Formula |

| 2,5-Dimethylpyrazine | C₆H₈N₂ |

| 2,3,5-Trimethylpyrazine | C₇H₁₀N₂ |

| 3-Ethyl-2,5-dimethylpyrazine | C₈H₁₂N₂ |

| Data sourced from a pyrolysis study on a related C2-alkylated pyrazine compound. researchgate.net |

Synthetic Methodologies in Controlled Environments

Laboratory-Scale Chemical Synthesis Approaches

Traditional organic synthesis provides a robust toolkit for the construction of the 3-ethenyl-2,5-dimethylpyrazine molecule. These methods often involve multi-step sequences that build the pyrazine (B50134) core and introduce the specific substituents.

A key strategy for forming the pyrazine ring is through the cyclocondensation of a 1,2-dicarbonyl compound with a 1,2-diamine. perfumerflavorist.com This approach initially forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. perfumerflavorist.com In a specific route developed for this compound, the synthesis begins with the cyclocondensation of 1-[bicyclo[2.2.1]5-hepten-2-yl]-1,2-propanedione and 1,2-propanediamine. researchgate.netuni-hannover.decgl.org.cn This reaction leads to the formation of the corresponding 5,6-dihydropyrazines, which are then aromatized to create the stable pyrazine ring system. researchgate.net

Following the formation of the bicyclic pyrazine intermediate from cyclocondensation and aromatization, a retro-Diels–Alder reaction is employed as a crucial final step. researchgate.net This reaction is thermally induced, often through heating or flash vacuum pyrolysis, and serves to cleave the bicyclo[2.2.1]heptene (norbornene) moiety that was used as a protecting group for the ethenyl (vinyl) functionality. researchgate.net The decomposition of the adduct generates the desired this compound product. researchgate.netuni-hannover.decgl.org.cn This synthetic sequence, combining cyclocondensation, aromatization, and a final retro-Diels-Alder reaction, represents a novel chemical route to the target compound. researchgate.net

Transition metal-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon bonds, and they have been successfully applied to the synthesis of substituted pyrazines. rsc.orgeie.gr For the synthesis of this compound (also referred to as 2,5-dimethyl-3-vinylpyrazine), palladium (Pd) and iron (Fe) catalyzed cross-coupling reactions are particularly effective. researchgate.net These reactions typically involve coupling 3-chloro-2,5-dimethylpyrazine (B41552) with a vinyl-group donor. researchgate.netrsc.org

The Suzuki coupling, a palladium-catalyzed reaction, can be used to couple chloropyrazines with boronic acids. rsc.orgutwente.nl Similarly, the Negishi cross-coupling, which can be catalyzed by nickel or palladium, couples organozinc reagents with various halides. rsc.orgutwente.nl A reliable and scalable synthesis of this compound has been achieved with yields between 74% and 85% using Pd- or Fe-catalyzed reactions between 3-chloro-2,5-dimethylpyrazine and reagents like potassium vinyltrifluoroborate (CH2=CHBF3K) or vinylmagnesium bromide (a Grignard reagent). researchgate.net

| Pyrazine Precursor | Coupling Partner | Catalyst Type | Reported Yield |

|---|---|---|---|

| 3-chloro-2,5-dimethylpyrazine | CH2=CHBF3K | Pd- or Fe-based | 74-85% |

| 3-chloro-2,5-dimethylpyrazine | Vinylmagnesium bromide (RMgBr) | Pd- or Fe-based | 74-85% |

Oxidative cross-coupling presents an alternative, often metal-free, approach to functionalizing heterocyclic compounds. A method has been developed for the direct C-H alkylation of pyrazine N-oxides via an intermolecular dehydrogenative cross-coupling reaction. researchgate.net In this process, a pyrazine N-oxide is reacted with a coupling partner, such as an ether, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net This reaction successfully produces a variety of alkyl-substituted pyrazine N-oxides in yields up to 96%. researchgate.net While this specific method generates alkylated N-oxides rather than the target ethenyl-pyrazine directly, the resulting products could serve as intermediates for further chemical modification. researchgate.netresearchgate.net

A common method for introducing short alkyl chains onto a pyrazine ring is the Minici reaction, which involves the reaction of a protonated heteroaromatic compound with a radical source. The synthesis of an ethyl-substituted dimethylpyrazine can be achieved by reacting 2,5-dimethylpyrazine (B89654) with propionaldehyde (B47417) under acidic and oxidative conditions. chemicalbook.comgoogle.com

The process involves dissolving 2,5-dimethylpyrazine and a metal salt like FeSO₄·7H₂O in water. chemicalbook.comgoogle.com Concentrated sulfuric acid and hydrogen peroxide are added, followed by the portion-wise addition of propionaldehyde while maintaining the temperature between 50-60°C. chemicalbook.comgoogle.com This reaction generates the ethyl radical from propionaldehyde, which then substitutes onto the pyrazine ring. Although this specific set of precursors yields 3-ethyl-2,5-dimethylpyrazine (B149181), it exemplifies a direct alkylation strategy on the pyrazine core. chemicalbook.comgoogle.com

| Starting Material | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|

| 2,5-dimethylpyrazine | Propionaldehyde, FeSO₄·7H₂O, H₂SO₄, H₂O₂ | Water | 50-60°C | 3-Ethyl-2,5-dimethylpyrazine |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the high selectivity of enzymes with the efficiency of chemical reactions. While specific chemoenzymatic routes for this compound are not prominently documented, the synthesis of the closely related compound 3-ethyl-2,5-dimethylpyrazine (EDMP) provides a clear example of this strategy. nih.govresearchgate.net

This process uses enzymes from a bacterial operon to produce key precursors from a simple starting material, L-threonine. nih.govresearchgate.netdntb.gov.ua The resulting intermediates then undergo a chemical condensation to form the final pyrazine product. nih.govnih.gov

The key steps are:

Enzymatic Precursor Generation : L-threonine is used as the starting material. nih.gov The enzyme L-threonine 3-dehydrogenase (TDH) converts L-threonine into 2-amino-3-ketobutyrate (AKB). nih.govnih.gov AKB is an unstable intermediate that can be decarboxylated to aminoacetone. nih.gov

Second Precursor Generation : The enzyme 2-amino-3-ketobutyrate CoA ligase (KBL), which also possesses threonine aldolase (B8822740) activity, acts on L-threonine to produce acetaldehyde (B116499), particularly at low concentrations of coenzyme A. nih.govresearchgate.net

Chemical Condensation : The enzymatically generated precursors—two molecules of aminoacetone and one molecule of acetaldehyde—undergo a spontaneous condensation reaction to form 3-ethyl-2,5-dimethylpyrazine. nih.govnih.gov

This approach demonstrates how enzymes can be harnessed to create the building blocks for pyrazine synthesis under mild conditions, with yields of EDMP reaching up to 20.2% when the precursors are supplied enzymatically from L-threonine. nih.govresearchgate.net

| Enzyme | Substrate | Product/Intermediate | Role in Synthesis |

|---|---|---|---|

| L-threonine 3-dehydrogenase (TDH) | L-Threonine | 2-amino-3-ketobutyrate (AKB) | Generates the precursor to aminoacetone |

| 2-amino-3-ketobutyrate CoA ligase (KBL) | L-Threonine | Acetaldehyde | Generates the second key precursor for condensation |

| - (Chemical reaction) | Aminoacetone, Acetaldehyde | 3-ethyl-2,5-dimethylpyrazine | Final condensation and ring formation |

Enzyme-Mediated Production Systems

The chemoenzymatic synthesis of pyrazines leverages the catalytic efficiency and specificity of enzymes to produce target molecules from specific precursors. Research has demonstrated the utility of a simple bacterial operon to produce 3-ethyl-2,5-dimethylpyrazine from L-threonine. researchgate.netnih.gov This process involves the coordinated action of two key enzymes: L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase (KBL). researchgate.netnih.gov

The synthesis pathway begins with L-threonine, which is oxidized by TDH, an NAD⁺-dependent enzyme, to form the unstable intermediate 2-amino-3-ketobutyrate. asm.orgnih.gov This intermediate can then spontaneously decarboxylate to yield aminoacetone. asm.org Two molecules of aminoacetone can then condense to form 2,5-dimethylpyrazine (2,5-DMP). asm.org

For the synthesis of 3-ethyl-2,5-dimethylpyrazine, one molecule of acetaldehyde is required in addition to two molecules of aminoacetone. researchgate.netnih.govdntb.gov.ua Under conditions of low coenzyme A (CoA) concentration, 2-amino-3-ketobutyrate CoA ligase exhibits threonine aldolase activity, supplying the necessary acetaldehyde from L-threonine. researchgate.netnih.govdntb.gov.ua The subsequent condensation of these precursors chemoenzymatically yields 3-ethyl-2,5-dimethylpyrazine. researchgate.netnih.govdntb.gov.ua Studies have shown that when the precursors are supplied from L-threonine by these enzymes, the yield of 3-ethyl-2,5-dimethylpyrazine can be significantly increased. researchgate.netnih.gov

The role of 2-amino-3-ketobutyrate CoA ligase is multifaceted. While it can contribute to acetaldehyde formation, its primary role in the presence of CoA is to catalyze the cleavage of 2-amino-3-ketobutyrate into glycine (B1666218) and acetyl-CoA. asm.orgnih.gov This represents a competing pathway that diverts the precursor away from pyrazine synthesis. Consequently, the inactivation of KBL has been shown to improve the production of 2,5-DMP. asm.org

A study investigating this chemoenzymatic synthesis demonstrated that the production of 3-ethyl-2,5-dimethylpyrazine is influenced by reaction temperature, suggesting that the stability of the reaction intermediate is a critical factor. researchgate.netdntb.gov.ua By utilizing this enzymatic system, a yield increase of up to 20.2% for 3-ethyl-2,5-dimethylpyrazine was achieved when L-threonine was the starting precursor. researchgate.netnih.govdntb.gov.ua

| Enzyme | Gene | Substrate | Product | Role in Synthesis |

| L-threonine 3-dehydrogenase | tdh | L-threonine | 2-amino-3-ketobutyrate | Catalyzes the initial step, converting L-threonine to a key precursor. asm.orgnih.gov |

| 2-amino-3-ketobutyrate CoA ligase | kbl | 2-amino-3-ketobutyrate | Glycine + Acetyl-CoA | Diverts precursor from pyrazine synthesis in the presence of CoA. asm.orgnih.gov |

| 2-amino-3-ketobutyrate CoA ligase (low CoA) | kbl | L-threonine | Acetaldehyde | Exhibits threonine aldolase activity to produce acetaldehyde for 3-ethyl-2,5-dimethylpyrazine synthesis. researchgate.netnih.govdntb.gov.ua |

Metabolic Engineering for Enhanced Bioproduction

Metabolic engineering of microorganisms, particularly Escherichia coli, presents a promising avenue for the high-yield production of pyrazines like 2,5-dimethylpyrazine. mdpi.comnih.govnih.gov This approach involves the rational modification of microbial metabolic pathways to channel carbon flux towards the synthesis of the desired product.

A primary strategy in engineering E. coli for 2,5-DMP production is the overexpression of the L-threonine 3-dehydrogenase (tdh) gene. mdpi.com This enhances the conversion of L-threonine to the key intermediate, 2-amino-3-ketobutyrate. asm.org To prevent the diversion of this intermediate, the gene encoding 2-amino-3-ketobutyrate CoA ligase (kbl) is often knocked out. mdpi.com This deletion is a critical step, as KBL directs the precursor towards glycine and acetyl-CoA, thus competing with the pyrazine synthesis pathway. asm.org Inactivation of KBL has been demonstrated to significantly enhance the production of 2,5-DMP. asm.org

Further enhancements can be achieved by addressing cofactor availability and precursor transport. nih.gov For instance, improving the supply of NAD⁺, a necessary cofactor for TDH, can boost the initial enzymatic conversion. nih.gov Additionally, optimizing the transport of L-threonine into the cell can ensure a sufficient supply of the initial substrate. nih.gov

Researchers have successfully constructed engineered E. coli strains capable of producing significant quantities of 2,5-DMP. One study reported the development of an E. coli strain that could produce 3.1 g/L of 2,5-DMP from glucose without the need for expensive inducers or antibiotics. nih.govresearchgate.net Another engineered strain, through the overexpression of TDH and an aminoacetone oxidase, and the knockout of KBL, achieved a high carbon recovery rate and significant 2,5-DMP production. mdpi.com More recent efforts in 2024 have reported even higher titers, with one engineered E. coli strain reaching a production of 2897.30 mg/L of 2,5-DMP after 24 hours of fermentation. nih.gov

These metabolic engineering strategies have led to the development of microbial cell factories that can efficiently produce 2,5-DMP, offering a more sustainable and economically viable alternative to chemical synthesis. nih.govnih.gov

| Strain Modification | Target Gene/Pathway | Rationale | Reported Outcome |

| Overexpression | L-threonine 3-dehydrogenase (tdh) | Increase conversion of L-threonine to 2-amino-3-ketobutyrate. asm.org | Enhanced 2,5-DMP production. mdpi.com |

| Gene Knockout | 2-amino-3-ketobutyrate CoA ligase (kbl) | Block competing pathway that consumes the 2,5-DMP precursor. asm.org | Improved yield of 2,5-DMP. asm.orgmdpi.com |

| Cofactor & Precursor Enhancement | NAD⁺ regeneration, L-threonine transport | Improve availability of necessary molecules for the synthesis pathway. nih.gov | Increased 2,5-DMP production. nih.gov |

| Combined Engineering | Multiple gene modifications | Create an optimized microbial cell factory for high-yield production. | Production of up to 3.1 g/L of 2,5-DMP from glucose. nih.govresearchgate.net |

Reactivity and Reaction Mechanisms

Theoretical and Computational Chemistry Investigations

Theoretical studies offer molecular-level insights into the stability, reactivity, and electronic properties of pyrazine (B50134) derivatives. By modeling molecular interactions and reaction pathways, researchers can predict the behavior of these compounds without the need for extensive empirical experimentation.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of alkylpyrazines, DFT calculations are employed to understand the conformational constraints that govern the formation of stable molecular clusters, such as monomers, dimers, and trimers. chemrxiv.org A common approach involves using the B3LYP functional with a basis set like 6-31+G(d, p) and incorporating dispersion corrections to accurately model molecular properties. chemrxiv.org

These calculations provide key insights into molecular properties such as electric dipole moment, polarizability, and proton affinity. chemrxiv.org For instance, DFT has been used to study the formation mechanism of the closely related compound, 3-ethyl-2,5-dimethylpyrazine (B149181), by elucidating the structures of reactants, transition states, and products involved in its generation. researchgate.net Natural Bond Orbital (NBO) calculations, a feature of DFT studies, can reveal details about natural charges, charge transfer between molecules, and the stability of various molecular structures. chemrxiv.org Such analyses have shown that for alkylpyrazine clusters, stability is influenced by a combination of factors including molecular structure, electric dipole moment, polarizability, and steric hindrance. chemrxiv.orgresearchgate.net

Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Description |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronic Chemical Potential (μ) | - (I + A) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Global Electrophilicity (ω) | μ² / (2η) | Measures the ability of a species to accept electrons. |

| Ionization Energy (I) | E(N-1) - E(N) | The energy required to remove an electron from a neutral molecule. |

| Electron Affinity (A) | E(N) - E(N+1) | The energy released when an electron is added to a neutral molecule. |

This table describes common DFT-derived descriptors used to analyze chemical reactivity. nih.govnih.govscielo.org.mx

Computational Modeling of Reactants, Transition States, and Products

Computational modeling is essential for visualizing the entire energy landscape of a chemical reaction. By calculating the energies of reactants, transition states, and products, a reaction's feasibility and pathway can be mapped out. DFT has been specifically employed to study the formation of 3-ethyl-2,5-dimethylpyrazine, a compound structurally similar to 3-ethenyl-2,5-dimethylpyrazine. researchgate.net This research identified the structures involved in its generation, providing a model for how ethenyl-substituted pyrazines might form. researchgate.net

The Maillard reaction, a primary route to pyrazine formation in food, is a complex network of reactions. mdpi.comnih.govperfumerflavorist.com Computational models help to dissect this complexity by proposing and evaluating specific mechanisms. For example, models have been proposed for pyrazine formation from dipeptides, illustrating how these precursors can generate different flavor profiles compared to free amino acids. nih.gov

Force-Field Minimization for Structural Characterization

Degradation and Transformation Processes

Understanding how this compound degrades is crucial for applications in food science, where flavor stability is paramount. Thermal degradation is a primary transformation process for compounds formed during cooking.

Thermogravimetric Analysis of Degradation Temperatures

Thermogravimetric Analysis (TGA) is an analytical technique used to measure the change in mass of a sample as a function of temperature. It is a common method for determining the thermal stability and degradation temperatures of chemical compounds. For example, TGA has been used in the analysis of cocoa roasting to detect the loss of mass of various chemical groups, including pyrazines, as the temperature increases. researchgate.net In one study, roasting cocoa beans at 200°C led to the generation of seven different pyrazines. researchgate.net While a specific TGA curve for this compound is not documented in available literature, TGA studies on related pyrazine derivatives and coordination complexes provide insight into their thermal stability. rsc.org

Insufficient Data for Comprehensive Analysis of this compound Pyrolysis

Detailed research findings on the formation of related alkylpyrazines during the pyrolysis of the specific chemical compound this compound are not available in the provided search results. While one study discusses the pyrolysis of a "C2-alkylated product," its exact identity as this compound is not explicitly confirmed.

One key study indicates that under pyrolysis conditions, a C2-alkylated product, referred to as "3a," leads to the formation of several other alkylpyrazines, namely 2,5-dimethylpyrazine (B89654), 2,3,5-trimethylpyrazine (B81540), and 3-ethyl-2,5-dimethylpyrazine. However, the available information does not definitively identify "product 3a" as this compound, which is the sole focus of this article. The research also mentions the synthesis of both 2-ethenyl-3,5-dimethylpyrazine (B125770) and this compound, but it remains unclear which of these isomers was subjected to pyrolysis.

Analytical Research Methodologies for Characterization and Quantification

Advanced Chromatographic Techniques

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the analysis of volatile and semi-volatile organic compounds like pyrazines. These techniques separate complex mixtures, allowing for the identification and quantification of individual components.

Gas Chromatography–Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the most widely applied analytical technique for the characterization of alkylpyrazines. researchgate.net It combines the powerful separation capabilities of gas chromatography with the sensitive detection and identification ability of mass spectrometry. In a typical GC-MS analysis, volatile compounds are separated based on their boiling points and interaction with a capillary column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used for identification.

However, the mass spectra of many positional isomers of alkylpyrazines can be very similar, which makes unambiguous identification challenging based on mass spectra alone. researchgate.net Therefore, analytical chemists often rely on retention index (RI) data from the gas chromatograph to differentiate between isomers. researchgate.net For instance, the related isomer, 2-ethenyl-3,5-dimethylpyrazine (B125770), has reported standard non-polar Kovats retention indices of 1078 and 1102 on different columns. nih.gov

In a study detailing the synthesis of both 2-ethenyl-3,5-dimethylpyrazine and 3-ethenyl-2,5-dimethylpyrazine, the odor thresholds of the synthesized compounds were determined using gas chromatography-olfactometry (GC-O). researchgate.net This technique uses a human assessor as a detector to identify which compounds in a sample have a characteristic odor. researchgate.net

Headspace solid-phase microextraction (HS-SPME) is an innovative, solvent-free sample preparation technique that is fast, economical, and versatile for the analysis of volatile organic compounds (VOCs). sigmaaldrich.com The method involves exposing a fiber coated with a specific sorbent material to the headspace (the gas phase above the sample) of a sample vial. scielo.br Volatile analytes, such as pyrazines, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. sigmaaldrich.comscielo.br The fiber is subsequently inserted directly into the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed and transferred to the GC column for analysis. sigmaaldrich.com

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction temperature, and extraction time. nih.gov For general pyrazine (B50134) analysis, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to provide high extraction efficiency. nih.gov Optimization of parameters is crucial for achieving the best sensitivity and accuracy. nih.gov For example, in the analysis of pyrazines in yeast extract, optimal conditions were determined through response surface methodology. nih.gov While specific studies on the HS-SPME analysis of this compound are not prevalent, the extensive validation of this technique for a wide range of other pyrazines in diverse food matrices makes it a highly suitable and standard method for its quantification. nih.govacs.orgnih.gov

Table 1: Example of Optimized HS-SPME Conditions for General Pyrazine Analysis

| Parameter | Optimized Value | Source |

|---|---|---|

| Fiber Coating | DVB/CAR/PDMS | nih.gov |

| Pre-incubation Temp. | 80 °C | nih.gov |

| Extraction Temp. | 50 °C | nih.gov |

| Extraction Time | 50 min | nih.gov |

| Agitation | 450 rpm | nih.gov |

| Desorption Time | 80 s at 230 °C | nih.gov |

A more recent innovation in microextraction technology is the SPME-Arrow. d-nb.info The SPME-Arrow features a more robust design and a significantly larger volume of sorbent phase compared to traditional SPME fibers. d-nb.infomdpi.com This increased phase volume enhances the extraction capacity, leading to higher sensitivity and lower limits of detection (LODs). mdpi.com

Studies comparing SPME-Arrow with conventional SPME fibers for the analysis of pyrazines have consistently demonstrated the superior performance of the Arrow. It has been shown to be more effective in extracting pyrazines and other aromatic compounds from complex food matrices like fermented fish sauce and flavor-enhanced oils. nih.govd-nb.info The larger sorbent volume of the Arrow allows for the detection of a broader range of compounds and provides better reproducibility. nih.govmdpi.com For instance, in one study, the SPME-Arrow was found to be more suitable for multiple headspace SPME (MHS-SPME), a technique used for quantification that can effectively eliminate matrix effects. nih.gov Given its demonstrated advantages for the pyrazine class, the SPME-Arrow method represents a state-of-the-art approach for the sensitive analysis of this compound. nih.govd-nb.info

Stable Isotope Dilution Analysis (SIDA), typically coupled with GC-MS, is considered the gold standard for the accurate and precise quantification of trace-level analytes in complex matrices. nih.gov The method involves adding a known amount of an isotopically labeled version of the target analyte (e.g., labeled with Deuterium, ¹³C, or ¹⁵N) to the sample as an internal standard before sample preparation. nih.govosti.gov

Because the labeled standard is chemically identical to the native analyte, it behaves the same way during extraction, cleanup, and injection, correcting for any sample loss or matrix effects that may occur during the analytical process. nih.govnih.gov Quantification is based on the measured ratio of the response of the native analyte to its labeled internal standard. osti.gov SIDA has been successfully applied to the quantification of various alkylpyrazines in coffee and other food products, demonstrating excellent accuracy and precision. researchgate.netresearchgate.net

A key prerequisite for SIDA is the availability of the labeled internal standard. Notably, a deuterated standard for a closely related compound, 2-Ethenylpyrazine-d3, is commercially available, indicating the feasibility of synthesizing and applying such standards for the SIDA of other ethenylpyrazines, including this compound. medchemexpress.com The comparison of a newly established MHS-SPME-arrow method with SIDA for pyrazine quantification showed comparable results, confirming the accuracy of the headspace method. nih.gov

Ultra-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UPLC-MS/MS)

While GC-MS is the predominant technique for volatile pyrazines, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful alternative, particularly for liquid samples. nih.govfao.org This method is advantageous for analyzing less volatile compounds or for samples in liquid matrices like beverages, where direct injection is possible, simplifying sample preparation. nih.gov

UPLC systems use columns with smaller particles, providing higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.gov When coupled with a tandem mass spectrometer (MS/MS), the method offers exceptional selectivity and sensitivity. The first mass spectrometer (Q1) selects the precursor ion of the target analyte, which is then fragmented in a collision cell. The second mass spectrometer (Q3) then monitors for a specific fragment ion, a process known as multiple reaction monitoring (MRM). This high specificity minimizes matrix interference. nih.gov

UPLC-MS/MS has been successfully developed and validated for the simultaneous quantification of multiple pyrazines in complex matrices like soy sauce aroma type Baijiu. nih.govresearchgate.netuq.edu.au These methods demonstrate good linearity, low limits of detection (LODs) and quantification (LOQs), and high precision. uq.edu.au For the analysis of this compound in a liquid sample, a direct injection UPLC-MS/MS method would be a highly effective and rapid approach. nih.gov

Table 2: Typical UPLC-MS/MS Parameters for Pyrazine Analysis

| Parameter | Specification | Source |

|---|---|---|

| System | ACQUITY UPLC with Xevo TQ-S MS | nih.gov |

| Column | BEH C18 (100 × 2.1 mm, 1.7 µm) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Injection Volume | 10 µL | nih.gov |

Spectroscopic Characterization in Research Contexts

Beyond chromatographic methods, spectroscopic techniques are essential for the unambiguous structural elucidation of newly synthesized or isolated compounds. While detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy for this compound are not widely published, any chemical synthesis would have relied on these methods for structural confirmation. researchgate.net

In the context of analytical research, the primary spectroscopic data generated is the mass spectrum from GC-MS analysis. The mass spectrum is produced by the fragmentation of the molecule upon electron ionization. For this compound, the fragmentation pattern would be characteristic of the pyrazine ring and its specific alkyl and ethenyl substituents. The molecular ion peak would confirm the compound's molecular weight, while the pattern of fragment ions would help in distinguishing it from its isomers, especially when combined with chromatographic retention data.

Electron Ionization Mass Spectrometry Applications

Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC), is a cornerstone technique for the identification of volatile and semi-volatile compounds like pyrazines. In EI-MS, high-energy electrons (commonly 70 eV) bombard the analyte molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint, characterized by the molecular ion (M+) and a series of fragment ions.

The identification of this compound in a sample would involve comparing its obtained mass spectrum against a reference spectrum from a synthesized standard or a spectral library. The molecular ion would be expected at a mass-to-charge ratio (m/z) of 134, corresponding to its molecular weight. nih.gov Key fragment ions would likely arise from the cleavage of the ethenyl and methyl substituents.

Table 1: GC-MS Data for Pyrazine Isomers

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Mass Spectrum Peaks (m/z) | Reference |

|---|---|---|---|---|

| 2-Ethyl-3,5-dimethylpyrazine (B18607) | C₈H₁₂N₂ | 136.19 | 136 (M+), 135, 121, 108, 42 | nist.gov |

| 3-Ethyl-2,5-dimethylpyrazine (B149181) | C₈H₁₂N₂ | 136.19 | 136 (M+), 135, 121, 108, 42 | foodb.ca |

| 2-Ethenyl-3,5-dimethylpyrazine | C₈H₁₀N₂ | 134.18 | 134 (M+), 133, 119, 106 | nih.govnist.gov |

| 2-Ethenyl-3-ethyl-5-methylpyrazine | C₉H₁₂N₂ | 148.21 | 148 (M+), 147, 133, 120, 105 | acs.org |

Challenges in Isomeric Differentiation and Resolution

A significant analytical challenge in the study of pyrazines is the differentiation of structural isomers. Positional isomers, such as this compound and 2-ethenyl-3,5-dimethylpyrazine, or the more frequently studied 3-ethyl-2,5-dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine, often exhibit very similar or identical mass spectra under standard EI-MS conditions. ymdb.ca This spectral similarity makes their individual identification and quantification difficult when they are present in the same sample.

The primary method to resolve this issue is high-resolution gas chromatography. However, even with various types of capillary columns (e.g., polar vs. non-polar stationary phases), these isomers can co-elute or have very close retention times, making baseline separation difficult. ymdb.canih.gov For example, studies on dark chocolate have noted that 3-ethyl-2,5-dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine could not be differentiated as they shared the same mass spectra and linear retention indices on both DB-FFAP and DB-5 columns. nih.gov In some cases, even advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) have failed to resolve certain critical isomeric pairs. ymdb.ca

This differentiation is not merely an academic exercise; positional isomers can have vastly different sensory properties. Research on ethenylalkylpyrazines found in roasted coffee identified both 2-ethenyl-3,5-dimethylpyrazine and 3-ethenyl-2-ethyl-5-methylpyrazine. acs.org A critical finding was that the odor threshold of 3-ethenyl-2-ethyl-5-methylpyrazine was 8,000 times higher than its isomer, 2-ethenyl-3-ethyl-5-methylpyrazine. acs.org Similarly, while 2-ethenyl-3,5-dimethylpyrazine is a potent odorant, its isomer this compound was found to be significantly less potent, with an odor threshold 70,000 times higher. acs.org This enormous difference in sensory impact underscores the critical importance of achieving accurate isomeric differentiation and resolution in analytical methodologies.

Quantitative Analysis Methodologies

The determination of OAVs requires two key pieces of data: the precise concentration of the compound and its specific odor detection threshold. Quantitative analysis is often performed using GC-MS with a stable isotope dilution assay (SIDA), which is considered a highly accurate method. researchgate.net The odor threshold is determined through sensory analysis by a trained panel using gas chromatography-olfactometry (GC-O). nih.gov

While specific OAVs for this compound are not widely reported, the OAVs of its related isomers have been determined in various foods. For example, 3-ethyl-2,5-dimethylpyrazine was identified as an important aroma-active compound in hot-air-dried shrimp. mdpi.com In roasted sesame oil, it was also found to be a major aroma contributor. leffingwell.com Given the extremely high odor threshold reported for this compound relative to its isomers, its OAV would be expected to be significantly lower than that of a potent isomer like 2-ethenyl-3,5-dimethylpyrazine, assuming they are present at similar concentrations. acs.org For instance, 2-ethyl-3,5-dimethylpyrazine has a reported odor threshold in water of just 1 part-per-billion (ppb), making it a powerful odorant likely to have a high OAV even at low concentrations. leffingwell.comiastatedigitalpress.com

Table 2: Odor Thresholds of Selected Pyrazines

| Compound | Odor Threshold in Water (ppb) | Odor Threshold in Air (ng/L) | Reference |

|---|---|---|---|

| 2-Ethyl-3,5-dimethylpyrazine | 1 | 0.011 | nih.govleffingwell.com |

| 3-Ethyl-2,5-dimethylpyrazine | - | ~770 (calculated) | nih.gov |

| 2-Ethenyl-3,5-dimethylpyrazine | - | 0.014 | acs.org |

| This compound | - | ~980 (calculated) | acs.org |

Note: Some values are calculated based on relative threshold data from the source.

To move beyond the contribution of a single compound and understand the complex interplay of volatiles on flavor, researchers employ statistical methods to correlate instrumental data with sensory panel evaluations. Techniques such as Partial Least Squares Regression (PLSR) are used to model the relationship between a set of predictor variables (e.g., concentrations of volatile compounds from GC-MS) and a set of response variables (e.g., intensity scores for sensory attributes like "roasted," "nutty," or "earthy" from a trained panel). mdpi.compreprints.org

Through such analyses, specific pyrazines have been linked to distinct sensory attributes. For example, in a study on ground beef, 3-ethyl-2,5-dimethylpyrazine was positively correlated with desirable attributes like "beef flavor identity," "roasted," and "umami." preprints.org In contrast, a study on high-quality Panamanian Geisha coffee identified the same compound, 3-ethyl-2,5-dimethylpyrazine, as imparting "earthy characteristics" that are considered negative descriptors for that specific product. researchgate.net In fenugreek tinctures, it was found to be significantly and positively correlated with "herbal aroma."

These findings highlight that the sensory impact of a compound is highly context-dependent, influenced by its concentration, the presence of other aroma compounds, and the nature of the food matrix itself. Statistical correlation provides a powerful tool to deconstruct these complex relationships and identify which compounds are the key drivers of a product's unique sensory profile.

Biological and Ecological Functions Non Human Systems

Antimicrobial Properties and Mechanisms of Action

While direct studies on the antimicrobial properties of 3-ethenyl-2,5-dimethylpyrazine are not extensively documented, research on structurally similar alkylpyrazines, which are often found alongside it, reveals significant bioactivity. These related compounds demonstrate both antifungal and antioomycete capabilities, suggesting a broader ecological role for this class of molecules.

Volatile organic compounds (VOCs) produced by various bacteria have been shown to possess antifungal properties. Among these, pyrazine (B50134) derivatives are notable for their inhibitory effects on plant pathogenic fungi. For instance, pyrazines produced by the plant endophyte Pseudomonas putida BP25, such as 2,5-dimethylpyrazine (B89654) and 2-ethyl-3,6-dimethylpyrazine, exhibit compelling inhibitory activity against a range of fungal pathogens. mdpi.com These pathogens include Rhizoctonia solani, Colletotrichum gloeosporioides, Athelia rolfsii, Gibberella moniliformis, and Magnaporthe oryzae. mdpi.com Similarly, VOCs from Lysobacter capsici AZ78, which include 2,5-dimethylpyrazine, were evaluated against soil-borne fungal pathogens like Rhizoctonia solani and Sclerotinia minor, showing measurable antimicrobial activity.

Antifungal Activity of Related Pyrazine Compounds

| Pyrazine Compound | Source Organism | Inhibited Fungal Pathogen |

|---|---|---|

| 2,5-Dimethylpyrazine | Pseudomonas putida BP25 | Rhizoctonia solani, Colletotrichum gloeosporioides, Athelia rolfsii, Gibberella moniliformis, Magnaporthe oryzae |

| 2-Ethyl-3,6-dimethylpyrazine | Pseudomonas putida BP25 | Rhizoctonia solani, Colletotrichum gloeosporioides, Athelia rolfsii, Gibberella moniliformis, Magnaporthe oryzae |

| 2,5-Dimethylpyrazine | Lysobacter capsici AZ78 | Rhizoctonia solani, Sclerotinia minor |

In addition to fungi, oomycetes, which are fungus-like eukaryotic microorganisms, are also susceptible to pyrazine compounds. Volatile pyrazines from Pseudomonas putida BP25, including 2,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine, have demonstrated potent inhibitory action against the oomycete pathogens Phytophthora capsici and Pythium myriotylum. mdpi.com The bioactivity of VOCs from Lysobacter capsici AZ78 was also confirmed against Pythium ultimum.

Antioomycete Activity of Related Pyrazine Compounds

| Pyrazine Compound | Source Organism | Inhibited Oomycete Pathogen |

|---|---|---|

| 2,5-Dimethylpyrazine | Pseudomonas putida BP25 | Phytophthora capsici, Pythium myriotylum |

| 2-Ethyl-3,6-dimethylpyrazine | Pseudomonas putida BP25 | Phytophthora capsici, Pythium myriotylum |

| 2,5-Dimethylpyrazine | Lysobacter capsici AZ78 | Pythium ultimum |

Metabolic Byproducts and Biological Signaling

Alkylpyrazines are frequently identified as metabolic byproducts in various biological systems, particularly in microbes. Their presence in natural food matrices is often a direct result of microbial activity or thermal processing during cooking.

Alkylpyrazines are well-established products of microbial metabolism, often generated during fermentation processes. nih.gov Bacteria are significant producers of these compounds; for example, Bacillus subtilis is known to produce 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine (B81540) through a pathway starting with L-threonine. asm.org Research has shown that various bacteria, including Corynebacterium glutamicum, can produce a range of alkylpyrazines. nih.govresearchgate.net

The biosynthesis of these compounds can also be achieved through engineered microbial systems. It has been demonstrated that 3-ethyl-2,5-dimethylpyrazine (B149181) can be synthesized from L-threonine by genetically modified Escherichia coli. nih.gov In one study, Bacillus pumilus was found to primarily produce 2,5-dimethylpyrazine, with smaller quantities of 2-ethyl-3,5-dimethylpyrazine (B18607). mdpi.com These findings underscore the role of pyrazines as key metabolites in diverse bacterial systems, produced under mild, non-thermal conditions. asm.orgresearchgate.net

This compound has been tentatively identified in some thermally processed foods. It has been detected in roasted coffee and was also suggested as a component in potato chips and shallow-fried beef.

While this compound is a minor component, its more saturated analog, 3-ethyl-2,5-dimethylpyrazine, is a well-documented constituent in a variety of natural and processed foods. foodb.ca It is recognized as a flavor compound in coffee, cocoa, and nuts. foodb.cathegoodscentscompany.comperfumersworld.com Specifically, 3-ethyl-2,5-dimethylpyrazine has been detected in both Arabica and Robusta coffee varieties and is considered a character-impact compound in cocoa. foodb.cathegoodscentscompany.com The formation of these pyrazines in foods like coffee and cocoa is largely due to the Maillard reaction and the degradation of amino acids, sugars, and other precursors during the roasting process. sigmaaldrich.com

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The limited commercial availability and high cost of 3-ethenyl-2,5-dimethylpyrazine underscore the need for more efficient and scalable synthetic strategies. Current research provides a foundation, but significant opportunities for innovation exist.

Current Synthetic Approaches: Existing methods for synthesizing this compound and its isomer are primarily based on traditional organic chemistry.

Retro-Diels-Alder Reaction: A notable route involves the cyclocondensation of 1-[bicyclo[2.2.1]5-hepten-2-yl]-1,2-propanedione with 1,2-propanediamine, followed by aromatization and a subsequent Retro-Diels-Alder reaction to yield a mixture of 2-ethenyl-3,5-dimethylpyrazine (B125770) and this compound. researchgate.net

Cross-Coupling Reactions: Palladium- or iron-catalyzed cross-coupling reactions between 3-chloro-2,5-dimethylpyrazine (B41552) and potassium vinyltrifluoroborate (CH₂=CHBF₃K) have been shown to produce 2,5-dimethyl-3-vinylpyrazine in high yields. researchgate.net

Condensation Reactions: The formation of vinylpyrazines through the condensation of alkylpyrazines with formaldehyde (B43269) has been proposed and verified through model reactions. researchgate.net

Future Research Directions: Future synthetic research should pivot towards more sustainable and efficient methodologies, drawing inspiration from advancements in biotechnology and green chemistry.

Chemoenzymatic and Biosynthetic Pathways: A significant gap exists in the exploration of biological or biocatalytic routes to this compound. Research on related alkylpyrazines has demonstrated the efficacy of using microorganisms like Bacillus subtilis or engineered Escherichia coli for production. acs.orgresearchgate.net Future work could focus on identifying or engineering enzymes—such as dehydrogenases or novel lyases—that can introduce the vinyl group onto a pyrazine (B50134) core or its precursor. For instance, pathways could be engineered to convert a precursor like L-threonine, a known building block for other pyrazines, into the target vinylpyrazine. acs.orgasm.org

Optimized Catalytic Systems: Further refinement of metal-catalyzed cross-coupling reactions is warranted. This includes exploring more abundant and less toxic metal catalysts (e.g., copper, nickel), developing more efficient ligand systems to improve reaction yields and selectivity, and optimizing conditions to minimize waste and energy consumption.

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages for the synthesis of this compound, providing better control over reaction parameters, enhancing safety, and facilitating easier scale-up compared to traditional batch processes.

Table 1: Comparison of Synthetic Strategies for Vinylpyrazines

| Synthetic Method | Key Reactants | Reported Products | Potential Advantages | Future Research Focus |

|---|---|---|---|---|

| Retro-Diels-Alder | Bicyclic dione, Propanediamine | 2-ethenyl-3,5-dimethylpyrazine researchgate.net | Novel chemical route | Improving isomeric selectivity, yield optimization |

| Cross-Coupling | 3-chloro-2,5-dimethylpyrazine, Vinyltrifluoroborate | 2,5-dimethyl-3-vinylpyrazine researchgate.net | High yield, reliable | Use of greener catalysts, milder conditions |

| Condensation | Alkylpyrazine, Formaldehyde | Vinylpyrazines researchgate.net | Simple, one-pot potential | Elucidating side-product formation, pathway control |

| Biosynthesis | Amino acids, Sugars | Not yet reported for ethenyl variant | Sustainable, "natural" label | Discovery/engineering of specific enzymes |

In-depth Mechanistic Elucidation via Integrated Computational and Experimental Approaches

Understanding how this compound is formed in nature, particularly during thermal processes like the Maillard reaction, is crucial for controlling its generation in food and for inspiring novel synthetic pathways.

Current Mechanistic Insights: The formation mechanism is not well-defined, but research on related compounds provides clues.

The Maillard reaction is a widely accepted pathway for the formation of pyrazines in thermally processed foods. asm.org

For vinylpyrazines specifically, a proposed mechanism involves the condensation of an existing alkylpyrazine with formaldehyde, which can also be generated during the Maillard reaction. Isotope labeling experiments (H/D exchange) have confirmed that the methyl group on the pyrazine ring is the active site for this condensation. researchgate.net

Future Research Directions: An integrated approach combining advanced experimental techniques with computational modeling will be essential for a comprehensive mechanistic understanding.

Isotope Labeling Studies: Advanced stable isotope labeling (e.g., with ¹³C, ¹⁵N, and ²H) can be used to trace the incorporation of precursors (like specific amino acids, sugars, or formaldehyde) into the final this compound molecule in both food matrices and microbial fermentation systems. This would definitively identify the key building blocks and intermediates.

Computational Chemistry: Density Functional Theory (DFT) calculations, which have been successfully applied to elucidate the formation mechanisms of related alkylpyrazines, should be employed. acs.org Such studies can map out reaction pathways, calculate activation energy barriers for proposed steps, and determine the structures of transition states, thereby identifying the most energetically favorable routes to formation.

Model System Experiments: Carefully designed model systems containing selected precursors under controlled conditions (temperature, pH, time) will allow researchers to study the impact of individual components on the yield and formation of this compound, validating the hypotheses generated from computational studies.

Exploration of Undiscovered Biological Roles in Diverse Ecosystems

The few instances where this compound has been identified in nature hint at a significant, yet largely unexplored, biological role, particularly as a semiochemical.

Known Biological Occurrences:

Insect Semiochemical: It has been identified as a sex-specific volatile produced by the female Korean apricot wasp (Eurytoma maslovskii). researchgate.net Furthermore, it is a minor component of the pheromone blend of the male papaya fruit fly (Toxotrypana curvicauda). researchgate.net

Future Research Directions: A broader investigation into the presence and function of this compound across different biological systems is a compelling avenue for future research.

Expanded Semiochemical Screening: Research should extend beyond the few insect species currently identified. Screening the volatile profiles of other insects, particularly those where related pyrazines are known to act as alarm or trail pheromones (e.g., various ant species), could reveal a wider role for this compound in chemical communication. nist.govnih.gov

Flavor and Aroma Chemistry: Given its detection in coffee and its potent, nutty aroma, a systematic search for this compound in other roasted, fermented, or thermally processed foods (e.g., cocoa, nuts, baked goods, and certain liquors like Baijiu) is warranted. researchgate.netresearchgate.net This could establish its importance as a key flavor compound in a wider range of products.

Microbial Volatilomics: Investigating the capability of various microorganisms (bacteria, yeasts, fungi), especially those associated with food fermentation and soil ecosystems, to produce this compound could uncover novel biosynthetic pathways and ecological interactions mediated by this volatile.

Advancement of Ultrasensitive and Selective Analytical Techniques for Trace Analysis

The potency of many pyrazines as aroma compounds and pheromones means they are often active at extremely low concentrations (trace levels). Developing analytical methods with the requisite sensitivity and selectivity is therefore paramount for both discovery and quantification.

Current Analytical Methods: Analysis of pyrazines typically relies on chromatographic separation coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard technique for analyzing volatile compounds like pyrazines. Kovats retention indices for 2-ethenyl-3,5-dimethylpyrazine on specific GC columns are available. nist.govnih.gov

Advanced GC Techniques: The separation of isomeric pyrazines can be challenging. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers superior resolution for complex mixtures containing multiple pyrazine isomers. vscht.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile pyrazine derivatives or for analyses in liquid matrices, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool. researchgate.netacs.org

Future Research Directions: Future efforts should focus on pushing the limits of detection and improving analytical throughput and applicability to challenging sample matrices.

Optimized Sample Preparation: The development and validation of sample extraction and concentration techniques, such as solid-phase microextraction (SPME) with novel fiber coatings specifically tailored for pyrazines, are crucial for detecting the compound at trace levels in complex headspace or liquid samples.

High-Resolution Mass Spectrometry: The application of high-resolution mass spectrometry (HRMS), such as Orbitrap or FT-ICR MS, can aid in the unambiguous identification of this compound in complex matrices and facilitate the discovery of its metabolites in biological systems.

Development of Isotope Dilution Assays: For accurate quantification, the development of stable isotope dilution assays (SIDA) using a synthesized, labeled internal standard of this compound is the gold standard. This approach corrects for matrix effects and variations in sample preparation and instrument response, and it should be a priority for enabling precise quantitative studies in food and biological samples. acs.org

Q & A

Basic Research Questions

Q. What enzymatic pathways and reaction conditions are critical for synthesizing 3-Ethenyl-2,5-dimethylpyrazine, and how can yields be optimized?

- Methodological Answer : Chemoenzymatic synthesis using L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase enables the production of alkylpyrazines. Key steps include:

- Substrate Selection : L-Threonine serves as the primary substrate, with aminoacetone and acetaldehyde as intermediates .

- Reaction Optimization : Yields up to 20.2% are achieved at moderate temperatures (e.g., 30–37°C) and low CoA concentrations (500 nM–5 µM) to stabilize intermediates .

- Aldehyde Variation : Substituting acetaldehyde with formaldehyde, propionaldehyde, or benzaldehyde diversifies alkylpyrazine products .

Q. How is this compound detected and quantified in complex matrices like fermented foods or roasted products?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) paired with stable isotope dilution analysis (SIDA) is the gold standard:

- Sample Preparation : Solid-phase microextraction (SPME) captures volatile compounds .

- Quantification : Odor activity values (OAVs) and flavor dilution (FD) factors identify key aroma contributors. For example, this compound exhibits OAVs of 11.2–69.5 in soy sauce aroma-type Baijiu, indicating its dominance in roasted flavors .

Q. What biological activities are associated with this compound, and how are they assessed?

- Methodological Answer : Electrophysiological assays (e.g., electroantennography) and behavioral bioassays evaluate insect responses:

- Dose-Response Studies : Fire ants (Solenopsis invicta) show heightened alarm behaviors at pyrazine doses >10 ng/µL .

- Isomer Specificity : 2-Ethyl-3,6-dimethylpyrazine (an isomer) triggers stronger electrophysiological responses than this compound, highlighting structure-activity relationships .

Advanced Research Questions

Q. How do L-threonine 3-dehydrogenase (TDH) and competing enzymes regulate alkylpyrazine biosynthesis in microbial systems?

- Methodological Answer : Gene knockout and isotope tracing elucidate pathway dynamics:

- TDH Role : TDH oxidizes L-threonine to unstable 2-amino-acetoacetate, which decarboxylates into aminoacetone—a precursor for pyrazine formation .

- Competing Pathways : 2-Amino-3-ketobutyrate CoA ligase (KBL) diverts intermediates toward glycine and acetyl-CoA, reducing pyrazine yields. Silencing KBL increases 2,5-dimethylpyrazine production by 40% .

Q. What mechanisms underlie the enhanced bioavailability of this compound cocrystals in drug formulations?

- Methodological Answer : Cocrystallization with Bexarotene (BEX) improves pharmacokinetics:

- Solubility Enhancement : BEX-2,5-dimethylpyrazine cocrystals show 1.8× higher solubility (30→54 µg/mL at pH 6.8) via spring-parachute dissolution .

- In Vivo Performance: In rats, cocrystals increase plasma AUC0–8h by 1.8× and Cmax by 2.1× compared to pure BEX, attributed to prolonged drug release .

Q. How do structural variations in pyrazines impact their flavor contribution in food systems?

- Methodological Answer : Sensory recombination/omission tests and molecular networking clarify interactions:

- Key Contributors : this compound contributes nutty/roasted notes in roasted sunflower seeds and Tuber melanosporum fermentation. Its OAV exceeds thresholds by 10–70× in these matrices .

- Synergistic Effects : Co-occurrence with 2,5-dimethylpyrazine and 3-(methylthio)-1-propanol amplifies savory perceptions via additive olfactory receptor activation .

Q. Can isotopic labeling resolve biosynthetic vs. thermal degradation origins of pyrazines in Maillard reaction systems?

- Methodological Answer : Multi-element stable isotope analysis (ME-SIA) using <sup>13</sup>C/<sup>15</sup>N-labeled precursors tracks formation pathways:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.